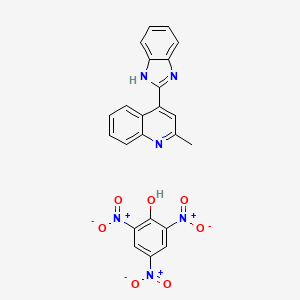

4-(1H-苯并咪唑-2-基)-2-甲基喹啉,苦味酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .

Synthesis Analysis

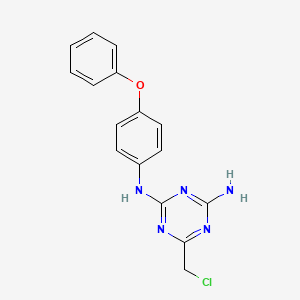

Benzimidazoles can be synthesized through several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent . Another method involves the condensation reaction between o-phenylenediamine and various carbonyl compounds .Molecular Structure Analysis

The molecular structure of a benzimidazole consists of a fused ring of benzene and imidazole. The imidazole ring contains two nitrogen atoms. The molecular weight of 4-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, a related compound, is 223.28 .Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions. For instance, they can react with carboxylic acids, carboxaldehydes, or their derivatives such as chlorides, nitriles, and orthoesters under strong acidic conditions .Physical and Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature. They are highly soluble in water and other polar solvents .科学研究应用

合成和化学性质

创新合成技术

一种值得注意的合成方法涉及通过 I2 介导的 sp3 C–H 胺化反应,从 2-(苯并咪唑-1-基)苯胺底物形成苯并[4,5]咪唑并[1,2-a]喹喔啉衍生物。这种方法不含过渡金属,简单、可扩展,且产率高 (陈等,2020)。

硝基芳烃的荧光化学传感器

对喹啉和苯并咪唑荧光团组合的研究导致了新型荧光染料的开发。这些化合物对苦味酸表现出选择性和高灵敏度的荧光猝灭,使其成为爆炸物检测和环境监测的潜在候选者 (蒋等,2019)。

电化学应用

研究还探索了苯并咪唑和喹啉衍生物在电化学中的应用。例如,具有这些衍生物的铼三羰基配合物显示出荧光应用的潜力,表明它们在传感和发光器件中的效用 (魏等,2006)。

潜在的治疗和生物活性

抗癌特性

已合成并测试了表现出抗癌活性的新型喹啉衍生物。例如,已经鉴定出对某些癌细胞系表现出选择性活性的化合物,展示了开发新型抗癌疗法的潜力 (佩林等,2020)。

DNA 检测探针

氨基取代的苯并咪唑并[1,2-a]喹啉已被合成并表征为 DNA 检测的潜在荧光探针。它们与 ct-DNA 的相互作用增强了荧光发射强度,表明在 DNA 相互作用研究的生物技术和研究中的应用 (佩林等,2011)。

作用机制

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, are important pharmacophores in drug discovery . They are good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes .

Mode of Action

Benzimidazole derivatives have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to interact with proteins and enzymes, leading to various changes in cellular processes .

Biochemical Pathways

Compounds containing the benzimidazole nucleus are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Result of Action

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities .

安全和危害

未来方向

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-2-methylquinoline;2,4,6-trinitrophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3.C6H3N3O7/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-10H,1H3,(H,19,20);1-2,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQCQXQNHFSLMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]propyl})amine](/img/structure/B2916133.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)

![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]imidazole](/img/structure/B2916142.png)

![3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916145.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)

![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)

![N1-(2-methoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2916148.png)

![[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B2916151.png)